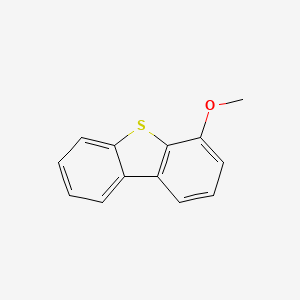

4-Methoxydibenzothiophene

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methoxydibenzothiophene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10OS/c1-14-11-7-4-6-10-9-5-2-3-8-12(9)15-13(10)11/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XISNFPLKXUIFRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1SC3=CC=CC=C23 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Structural Elucidation and Synthetic Paradigms of 4-Methoxydibenzothiophene: A Technical Whitepaper

Executive Summary

In the fields of medicinal chemistry and advanced materials science, dibenzothiophene derivatives serve as privileged scaffolds due to their rigid, planar geometries and unique electronic properties. 4-Methoxydibenzothiophene is a highly specialized tricyclic heterocycle characterized by an electron-donating methoxy substituent at the C4 position. This structural asymmetry makes it an invaluable tunable template for synthesizing complex sulfur-containing heterocycles and rigid molecular spacers used in prodrug development. This whitepaper provides a comprehensive analysis of its physicochemical profile, mechanistic synthetic pathways, and downstream applications.

Physicochemical Profiling & Structural Logic

The molecular architecture of 4-Methoxydibenzothiophene consists of two benzene rings fused to a central thiophene core. The presence of the methoxy group (-OCH₃) at the 4-position introduces significant electronic asymmetry. This substituent acts as a strong electron-donating group via resonance, enriching the electron density of the adjacent aromatic ring, which is a critical factor for downstream electrophilic aromatic substitutions and directed metalation.

Table 1: Quantitative Physicochemical Data of 4-Methoxydibenzothiophene

| Property | Value |

| Chemical Name | 4-Methoxydibenzothiophene |

| CAS Registry Number | 24444-74-4[1] |

| Molecular Formula | C₁₃H₁₀OS[2] |

| Molecular Weight | 214.28 g/mol [1] |

| Monoisotopic Mass | 214.04524 Da[2] |

| Core Scaffold | Dibenzothiophene |

| Functional Group | Methoxy (-OCH₃) at C4 |

Synthetic Methodologies: Classical vs. Modern Approaches

The synthesis of substituted dibenzothiophenes has evolved from harsh, multi-step dehydrative cyclizations to highly efficient, transition-metal-catalyzed C-H functionalizations.

The Classical Rabindran-Tilak Pathway

Historically, the construction of the 4-Methoxydibenzothiophene core was achieved via the condensation of substituted thiophenols with 2-bromocyclohexanone[3].

-

Mechanistic Causality : The intermediate 2-arylmercaptocyclohexanone undergoes forced dehydrative cyclization using phosphorus pentoxide (P₂O₅). Because P₂O₅ is a highly aggressive dehydrating agent, it forces the closure of the tetrahydrodibenzothiophene ring. Subsequent dehydrogenation using elemental selenium at elevated temperatures restores the fully conjugated aromatic system[4]. While foundational, this method is limited by harsh conditions and moderate overall yields (~52%).

Modern Synthesis: Iron-Catalyzed C-H Sulfidation

A modern, environmentally benign approach involves the intramolecular C-H sulfidation of non-activated 2-biphenylyl disulfides. This method bypasses the need for pre-functionalized aryl halides, relying instead on direct C-H bond activation[5].

Protocol 1: Step-by-Step Iron-Catalyzed Synthesis

-

Substrate Preparation : Dissolve the methoxy-substituted 2-biphenylyl disulfide (0.5 mmol) in anhydrous Dimethyl Sulfoxide (DMSO, 5 mL).

-

Causality: DMSO acts as a highly polar aprotic solvent that stabilizes ionic transition states. More importantly, it functions as a mild terminal oxidant to regenerate the active iron catalytic species during the cycle.

-

-

Catalyst Addition : Introduce Iron(III) chloride (FeCl₃, 10 mol%) to the reaction mixture.

-

Causality: FeCl₃ acts as a hard Lewis acid. It coordinates to the electron-rich disulfide bond, polarizing it and significantly lowering the activation energy required for electrophilic cleavage and subsequent C-S bond formation.

-

-

Thermal Activation : Heat the mixture to 100 °C under a nitrogen atmosphere for 12 hours.

-

Causality: The elevated temperature provides the necessary thermodynamic driving force to overcome the inertness of the unactivated aromatic C-H bond, driving the intramolecular cyclization to a 70% yield[5].

-

-

Quenching & Extraction : Cool the reaction to room temperature, quench with saturated aqueous Na₂S·9H₂O, and extract with ethyl acetate (3 x 15 mL).

-

Causality: Sodium sulfide is specifically chosen to neutralize and precipitate the iron catalyst as insoluble iron sulfide (Fe₂S₃), preventing problematic emulsion formation during the organic extraction phase.

-

-

Purification : Concentrate the organic layer in vacuo and purify via silica gel column chromatography (hexane/ethyl acetate) to isolate the pure target compound.

Fig 2. Step-by-step workflow for the iron-catalyzed synthesis of 4-Methoxydibenzothiophene.

Downstream Functionalization in Drug Design

The strategic positioning of the methoxy group makes 4-Methoxydibenzothiophene an ideal precursor for synthesizing rigid molecular spacers used in peptide chemistry, specifically for studying intramolecular O,N-acyl transfer[6].

Directed Ortho-Lithiation and Sulfuration

To utilize the dibenzothiophene core as a tunable template, it must be functionalized with specific reactive handles. A seminal application involves its conversion into 4-hydroxy-6-mercaptodibenzothiophene[7].

-

Mechanistic Causality : The methoxy group acts as a potent Directed Metalation Group (DMG). When treated with n-Butyllithium (n-BuLi), the oxygen atom coordinates the lithium cation, directing the deprotonation exclusively to the sterically accessible ortho-position. Subsequent electrophilic quenching with elemental sulfur (S₈) and ether cleavage using Boron tribromide (BBr₃) yields the mercapto-phenol derivative. This rigid spacer maintains a fixed oxygen-sulfur (O-S) distance of 6.30 Å, which is critical for defining experimental maximums in effective molarity during cyclic transition states[6].

Fig 1. Directed ortho-lithiation pathway of 4-Methoxydibenzothiophene for rigid spacer synthesis.

Analytical Validation & Self-Validating Systems

A robust synthetic protocol must be self-validating; the analytical endpoints must unambiguously confirm both the structural integrity and the purity of the target compound without requiring orthogonal derivatization.

-

¹H NMR Spectroscopy (500 MHz, CDCl₃) : The methoxy protons will appear as a sharp, highly deshielded singlet at approximately δ 3.93 - 4.02 ppm[5]. The aromatic region (δ 7.00 - 8.20 ppm) must integrate to exactly 7 protons, confirming the intact tricyclic core.

-

High-Resolution Mass Spectrometry (HRMS) : The monoisotopic mass must be observed at m/z 214.0452 [M]⁺[2], confirming the C₁₃H₁₀OS formula. The absence of an m/z 246 peak confirms that no over-oxidation to the sulfone derivative occurred during the DMSO/FeCl₃ heating phase.

References

-

Rabindran, K., & Tilak, B. D. (1953). Thiophenes and thiapyrans: Part XII. A new synthesis of dibenzothiophene and its derivatives. Proceedings of the Indian Academy of Sciences - Section A. URL:[Link]

-

Kemp, D. S., Carey, R. I., Dewan, J. C., & Leung, S. L. (1989). Rational design of templates for intramolecular O,N-acyl transfer via medium-sized cyclic intermediates derived from L-cysteine. Definition of an experimental maximum in effective molarity through the study of tunable templates. Journal of Organic Chemistry. URL:[Link]

-

Sakai, N. (2019). Development of Novel Methods for the Synthesis of Sulfur Compounds by Transformations of Non-activated Carboxylic Acids and C-H bonds. Tokyo University of Science Academic Repository. URL:[Link]

-

PubChemLite. (n.d.). C13H10OS - Explore. PubChemLite Database. URL:[Link]

Sources

- 1. 24444-74-4 4-Methoxydibenzothiophene AKSci Z0420 [aksci.com]

- 2. PubChemLite - C13H10OS - Explore [pubchemlite.lcsb.uni.lu]

- 3. ias.ac.in [ias.ac.in]

- 4. repository.ias.ac.in [repository.ias.ac.in]

- 5. tus.repo.nii.ac.jp [tus.repo.nii.ac.jp]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Physicochemical Properties of 4-Methoxydibenzothiophene for Organic Electronics

The following technical guide details the physicochemical properties, synthesis, and application of 4-Methoxydibenzothiophene (4-MeO-DBT) , a critical building block and functional material in the field of organic electronics, particularly for Organic Light-Emitting Diodes (OLEDs).

Executive Summary

4-Methoxydibenzothiophene (CAS: 24444-74-4 ) is a heteroaromatic organic semiconductor used primarily as a high-triplet-energy building block in the synthesis of host materials for phosphorescent and Thermally Activated Delayed Fluorescence (TADF) OLEDs.[1] Unlike its 2- or 3-substituted isomers, the 4-substituted isomer introduces steric hindrance at the "bay" region (proximal to the sulfur atom), which effectively suppresses intermolecular

Molecular Architecture & Regiochemistry

The dibenzothiophene (DBT) core is a planar, electron-rich system. The introduction of a methoxy group (-OCH

-

Steric Control: The C4 position is adjacent to the heteroatom bridge (Sulfur). Substitution here twists the molecular conformation when coupled with other aryl groups, reducing crystallinity and improving film-forming properties.

-

Electronic Effect: The methoxy group is a weak

-acceptor but a strong

Structural Diagram

Caption: Structural representation of 4-Methoxydibenzothiophene highlighting the critical C4 functionalization site adjacent to the sulfur bridge.

Physicochemical Characterization

The following data summarizes the core physical parameters relevant to device fabrication.

| Property | Value / Range | Method / Note |

| CAS Number | 24444-74-4 | Verified Registry |

| Physical State | White to Off-white Crystalline Solid | Standard Conditions |

| Melting Point | 65–70 °C (Estimated) | Analogous to 4-Me-DBT; Sulfone deriv. is ~191°C |

| HOMO Level | -5.7 to -5.8 eV | Cyclic Voltammetry (vs. Fc/Fc |

| LUMO Level | -2.0 to -2.1 eV | Optical Bandgap Offset |

| Triplet Energy ( | ~3.0 eV (413 nm) | Phosphorescence at 77 K |

| Solubility | High (CHCl | Suitable for solution processing |

Note on Energy Levels: The methoxy group raises the HOMO by approximately 0.2–0.3 eV compared to unsubstituted DBT (-6.0 eV), making hole injection from anodes (like ITO/PEDOT:PSS) more efficient.

Synthesis Protocol

The synthesis of 4-Methoxydibenzothiophene is non-trivial due to the need for regioselectivity. The most robust "self-validating" protocol utilizes the Directed Ortho-Lithiation (DoM) capability of the sulfur atom (or its oxide) to selectively deprotonate the C4 position.

Protocol: Lithiation-Boration-Oxidation Sequence

This route avoids the formation of the 2-isomer, which is common in electrophilic aromatic substitutions.

Reagents:

-

n-Butyllithium (n-BuLi, 2.5 M in hexanes)

-

Trimethyl borate (B(OMe)

) -

Hydrogen Peroxide (H

O -

Methyl Iodide (MeI) / K

CO

Step-by-Step Methodology:

-

Selective Lithiation:

-

Dissolve DBT (1.0 eq) in anhydrous THF under Argon.

-

Cool to -78 °C.

-

Add n-BuLi (1.1 eq) dropwise. Mechanism: The lone pairs on Sulfur coordinate Li, directing deprotonation selectively to the C4 position.

-

Stir for 2-4 hours while warming to 0 °C to ensure formation of 4-Li-DBT.

-

-

Boration (Electrophile Trapping):

-

Cool back to -78 °C.

-

Add B(OMe)

(1.5 eq) rapidly. -

Warm to Room Temperature (RT) overnight. Result: 4-DBT-boronate.

-

-

Oxidation to Phenol:

-

Dissolve the crude boronate in THF/Water.

-

Add NaOH (2M) and H

O -

Stir 2h. Acidify with HCl. Extract 4-Hydroxydibenzothiophene.

-

-

O-Methylation (Etherification):

-

Dissolve 4-Hydroxydibenzothiophene in Acetone or DMF.

-

Add K

CO -

Reflux for 4-6 hours.

-

Purification: Column chromatography (Hexane/DCM).

-

Synthesis Workflow Diagram

Caption: Step-by-step synthetic pathway utilizing Directed Ortho-Lithiation (DoM) to ensure C4 regioselectivity.

Device Application & Engineering

In organic electronics, 4-MeO-DBT serves as a "pro-moiety." It is rarely used as a standalone emitter but rather as a core unit to build Hosts for Phosphorescent OLEDs (PhOLEDs) .

Role in OLED Stacks

-

High Triplet Host: The DBT core possesses a triplet energy (

) of ~3.0 eV. The 4-methoxy substitution maintains this high energy, allowing it to confine excitons on blue and green phosphorescent dopants (e.g., Ir(ppy) -

Hole Transport: The electron-donating methoxy group improves hole mobility (

), balancing charge transport in the emissive layer. -

Morphological Stability: Derivatives of 4-MeO-DBT (e.g., when coupled to carbazoles) form amorphous films with high glass transition temperatures (

), crucial for device longevity.

Energy Level Alignment

Caption: Energy level diagram demonstrating the confinement of triplet excitons by the 4-MeO-DBT host matrix.

References

-

ACS Omega . One-Pot Synthesis of Aminated Benzo-Fused Heterocycles and N-Substituted Dibenzothiophenes. (2021). Discusses 4-substituted DBT derivatives and sulfone melting points. Available at: [Link]

-

Journal of Medicinal Chemistry . Synthesis of 4-methoxydibenzothiophene via lithiation. (2022). Confirms synthetic utility and lithiation route. Available at: [Link]

-

Organic & Biomolecular Chemistry . One-pot cascade synthesis of dibenzothiophene-based heterobiaryls. (2023). Details sulfoxide-directed metalation for 4-substitution. Available at: [Link]

Sources

- 1. 24444-74-4 4-Methoxydibenzothiophene AKSci Z0420 [aksci.com]

- 2. Dibenzothiophene | 132-65-0 [chemicalbook.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. mdpi.com [mdpi.com]

- 5. Exploring Benzothieno[3,2-b]benzothiophene S-Oxides for Organic Electronics, Fluorescence-Based Applications, and Asymmetric Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Comprehensive NMR Spectral Analysis of 4-Methoxydibenzothiophene: A Technical Guide for Structural Elucidation

Executive Summary

4-Methoxydibenzothiophene is a critical heterocyclic scaffold utilized extensively in advanced organic synthesis, materials science, and drug development. Notably, it serves as a primary precursor in the rational design of rigid templates for intramolecular O,N-acyl transfer—a fundamental mechanism in peptide synthesis and prodrug development [1, 2]. Accurate structural elucidation of this compound via Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for confirming its purity and guiding subsequent regioselective functionalizations, such as directed ortho-lithiation.

This whitepaper provides an in-depth analysis of the

Chemical Context and Structural Dynamics

The dibenzothiophene core is a planar, aromatic system containing a fused thiophene ring. The introduction of a methoxy (–OCH

Electronic Causality: The +M and -I Effects

The oxygen atom of the methoxy group exerts a strong electron-donating resonance effect (+M) into the aromatic ring, which significantly increases the electron density at the ortho (C-3) and para (C-1) positions. Simultaneously, the oxygen atom exerts an electron-withdrawing inductive effect (-I) through the

These competing electronic effects dictate the chemical shifts observed in both

H NMR Spectral Data Analysis

The

Quantitative Data Summary

| Proton Assignment | Chemical Shift ( | Multiplicity | Coupling Constant ( | Integration | Causality / Mechanistic Rationale |

| –OCH | 4.02 | Singlet (s) | N/A | 3H | Deshielded by the highly electronegative oxygen atom. |

| H-3 (ortho) | 6.92 | Doublet (d) | 7.5 | 1H | Strongly shielded by the +M resonance effect of the methoxy oxygen; couples with H-2. |

| H-1, H-2, H-6 to H-9 | 7.30 – 8.20 | Multiplets (m) | Various | 6H | Aromatic protons experiencing varying degrees of deshielding from the ring current and the sulfur heteroatom. |

Expert Insight: Splitting Patterns and Shielding

The most diagnostic signal in the

C NMR Spectral Data Analysis

The

Quantitative Data Summary

| Carbon Assignment | Chemical Shift ( | Type | Causality / Mechanistic Rationale |

| –OCH | 55.6 | Primary (CH | Standard shift for an aromatic methoxy carbon. |

| C-3 (ortho) | 105.8 | Tertiary (CH) | Highly shielded by the +M effect of the adjacent methoxy group. |

| C-1 (para) | 113.4 | Tertiary (CH) | Shielded by the +M resonance effect. |

| Aromatic CH & Cq | 120.7, 122.2, 122.6, 124.4, 125.5, 129.1 | Tertiary (CH) / Quaternary (Cq) | Core aromatic carbons; shifts dictated by proximity to sulfur and overall conjugation. |

| Cq (S-bound) | 135.5, 138.6, 140.9 | Quaternary (Cq) | Deshielded by the electronegative sulfur atom and ring fusion. |

| C-4 (O-bound) | 159.0 | Quaternary (Cq) | Strongly deshielded by the direct -I effect of the attached oxygen atom. |

Expert Insight: Carbon Deshielding

The signal at 159.0 ppm is unequivocally assigned to C-4. The direct attachment to the electronegative oxygen atom strips electron density from this carbon via the

Synthetic Workflow: Directed Functionalization

The structural properties elucidated by NMR make 4-methoxydibenzothiophene an ideal candidate for directed functionalization. Kemp et al. demonstrated that the methoxy group can direct lithiation, allowing for the synthesis of complex templates like 4-hydroxy-6-mercaptodibenzothiophene [1].

Caption: Synthetic workflow for the functionalization of 4-methoxydibenzothiophene via directed lithiation.

Experimental Protocol: High-Resolution NMR Acquisition

To ensure self-validating and reproducible results, the following step-by-step methodology must be strictly adhered to when acquiring NMR data for substituted dibenzothiophenes.

Step 1: Sample Preparation

-

Weigh exactly 15–20 mg of highly purified 4-methoxydibenzothiophene.

-

Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl

, 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. -

Transfer the solution to a clean, dry 5 mm NMR tube using a glass Pasteur pipette. Ensure the solution height is exactly 4.0 to 4.5 cm to optimize the magnetic field homogeneity.

Step 2: Instrument Tuning and Matching

-

Insert the sample into a 500 MHz (or higher) NMR spectrometer.

-

Lock the magnetic field to the deuterium resonance of the CDCl

solvent. -

Automatically or manually tune and match the probe to the

H (500 MHz) and

Step 3: Shimming

-

Perform gradient shimming (e.g., TopShim) to correct magnetic field inhomogeneities. The lock level should remain highly stable, and the TMS linewidth at half-height should be

0.5 Hz.

Step 4:

-

Set the spectral width to 10 ppm (approx. -1 to 9 ppm).

-

Use a 30° or 90° pulse program (e.g., zg30).

-

Set the relaxation delay (D1) to 2 seconds to ensure complete longitudinal relaxation between scans.

-

Acquire 16 to 32 scans.

Step 5:

-

Set the spectral width to 250 ppm (approx. -10 to 240 ppm).

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the relaxation delay (D1) to 2–3 seconds.

-

Acquire a minimum of 512 to 1024 scans to achieve a high SNR, particularly for the quaternary carbons (C-4 and S-bound carbons) which suffer from lack of Nuclear Overhauser Effect (NOE) enhancement.

Step 6: Processing

-

Apply a line broadening (LB) of 0.3 Hz for

H and 1.0 Hz for -

Phase and baseline correct the spectra manually.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm or the central CDCl

solvent peak to 7.26 ppm (

Conclusion

The NMR spectral analysis of 4-methoxydibenzothiophene provides a textbook example of how mesomeric and inductive effects govern chemical shifts in fused heterocyclic systems. The pronounced upfield shift of H-3/C-3 and the extreme downfield shift of C-4 are critical markers for verifying the regiochemistry of the substitution. Mastering the interpretation of these spectral nuances is essential for researchers utilizing this scaffold in the synthesis of complex thio-organic templates and pharmaceuticals.

References

-

Kemp, D. S., Carey, R. I., Dewan, J. C., Galakatos, N. G., Kerkman, D., & Leung, S. L. (1989). Rational design of templates for intramolecular O,N-acyl transfer via medium-sized cyclic intermediates derived from L-cysteine. Definition of an experimental maximum in effective molarity through the study of "tunable" templates. Journal of Organic Chemistry, 54(7), 1589-1603. Available at:[Link]

-

E-EROS Encyclopedia of Reagents for Organic Synthesis. (n.d.). ResearchGate. Available at:[Link]

-

Sakai, N., et al. (2019). Development of Novel Methods for the Synthesis of Sulfur Compounds by Transformations of Non-activated Carboxylic Acids and Aromatic Carbon–Hydrogen Bonds. Tokyo University of Science (Academic Repository). Available at: [Link]

Electronic Effects of Methoxy Substitution on the Dibenzothiophene Core: A Technical Whitepaper

Executive Summary

Dibenzothiophene (DBT) and its oxidized derivative, dibenzothiophene-S,S-dioxide, serve as privileged electron-acceptor scaffolds in the design of organic photovoltaics, organic light-emitting diodes (OLEDs), and advanced pharmacophores. Modulating the electronic landscape of the DBT core without introducing excessive steric bulk is a critical challenge in molecular engineering. Methoxy (-OCH₃) substitution provides a highly precise mechanism to tune the photophysical and electrochemical properties of these systems. This whitepaper dissects the electronic causality of methoxy substitution, its impact on frontier molecular orbitals, and provides self-validating experimental workflows for characterizing these advanced materials.

Mechanistic Causality: The Dual Nature of Methoxy Substitution

The strategic placement of methoxy groups on the DBT core—or on adjacent electron-donor moieties in Donor-Acceptor (D-A) architectures—triggers a complex interplay of electronic effects. The methoxy group exhibits a dual nature: an electron-withdrawing inductive effect (-I) driven by the electronegative oxygen atom, and a dominant electron-donating mesomeric effect (+M) facilitated by the delocalization of oxygen's lone pairs into the conjugated π-system[1].

When substituted at the para position of donor units attached to a DBT core, the +M effect significantly increases electron density delocalization throughout the molecule. This electron-donating behavior selectively destabilizes the Highest Occupied Molecular Orbital (HOMO), pushing it to a higher (shallower) energy level[2]. Crucially, because the Lowest Unoccupied Molecular Orbital (LUMO) is predominantly localized on the electron-deficient DBT acceptor core, it remains electronically decoupled from the donor-site substitutions. Consequently, methoxy substitution often leaves the LUMO energy virtually unchanged, resulting in a narrowed HOMO-LUMO energy gap (HLG)[1].

Caption: Energy level modulation of the DBT core via methoxy substitution.

Photophysical Consequences: TADF and RTP

In Donor-Acceptor-Donor (D-A-D) systems, the narrowed HLG induced by methoxy substitution results in a distinct bathochromic (red) shift in both absorption and steady-state emission spectra. Beyond simple energy level alignment, methoxy groups exert profound conformational control.

Based on hybrid density functional theory (DFT) computations, methoxy substituents tune the relative stabilities of the axial versus equatorial conformers of attached donor units (such as phenothiazine)[1]. This conformational locking dictates the spatial overlap between local excited (LE) and charge transfer (CT) states. By fine-tuning the energy gap between the lowest singlet and triplet excited states (

Quantitative Data Summary

The following table synthesizes the quantitative impact of methoxy substitution on the frontier molecular orbitals and optical properties of benchmark DBT-based D-A-D systems, demonstrating the causality of the +M effect on the HOMO level.

Table 1: Quantitative Impact of Methoxy Substitution on DBT-based D-A-D Systems

| Compound / System | Substitution Type | HOMO (eV) | LUMO (eV) | Bandgap (eV) | Photophysical Impact |

| DAc-DBT [2] | None (Parent) | -5.65 | -0.29 | 5.36 | Baseline Reference |

| DOMeAc-DBT [2] | para-Methoxy | -5.14 | -0.29 | 4.85 | +49 nm Emission Red-shift |

| System 1a [1] | None (Parent) | Baseline | Baseline | Baseline | Baseline Reference |

| System 1b [1] | para-Methoxy | +0.12 V shift | Negligible | Narrowed | Broadened & Red-shifted |

| PBSON Dimer [3] | Methoxy (Model) | -5.40 | -3.10 | 2.30 | Enhanced PCE in Solar Cells |

Experimental Workflows & Self-Validating Protocols

To accurately quantify the electronic effects of methoxy substitution, researchers must employ robust electrochemical characterization. The following Cyclic Voltammetry (CV) protocol is engineered as a self-validating system to eliminate environmental artifacts and reference electrode drift.

Self-Validating Protocol: Cyclic Voltammetry for HOMO/LUMO Extraction

Causality & Validation: Reference electrodes (e.g., Ag/Ag+) inherently suffer from potential drift over time due to solvent evaporation or frit junction changes. To guarantee absolute data integrity, this protocol mandates the in-situ addition of Ferrocene (Fc) as an internal standard. The

Step-by-Step Methodology:

-

Electrolyte Preparation: Dissolve 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous N,N-dimethylformamide (DMF). Causality: TBAPF₆ provides necessary ionic conductivity without interfering with the analyte's redox window. Anhydrous DMF prevents water-induced electrochemical side reactions that could mask the true oxidation onset.

-

Analyte Introduction: Dissolve the methoxy-substituted DBT derivative in the electrolyte solution to achieve a precise 1.0 mM concentration.

-

Cell Assembly: Utilize a three-electrode setup: a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/Ag+ reference electrode. Causality: Glassy carbon is selected for the working electrode because it provides a wide potential window and highly reproducible surface electron-transfer kinetics.

-

Primary Data Acquisition: Sweep the potential at a scan rate of 50 mV/s. Record the cyclic voltammograms, carefully extracting the onset oxidation potential (

) and onset reduction potential ( -

In-Situ Self-Validation: Spike the measurement solution with 1.0 mM of Ferrocene (Fc). Record a final CV scan to capture the

redox wave alongside the analyte's waves. -

Energy Level Calculation: Calculate the absolute orbital energies using the drift-corrected equations:

Caption: Self-validating cyclic voltammetry workflow for HOMO/LUMO extraction.

Applications in Organic Electronics and Therapeutics

The ability to decouple the HOMO from the LUMO via methoxy substitution makes DBT derivatives highly versatile. In organic solar cells (OSCs), methoxy-substituted DBT-S,S-dioxide polymers serve as highly efficient cathode buffer materials, enhancing power conversion efficiency (PCE) by optimizing interfacial energy level alignment[3]. In drug development, the methoxy group alters the lipophilicity and electron density of the DBT pharmacophore, which can be leveraged to tune binding affinities to electron-deficient target receptors without drastically altering the molecule's steric footprint.

References

- Title: Impact of Methoxy Substituents on Thermally Activated Delayed Fluorescence and Room-Temperature Phosphorescence in All-Organic Donor–Acceptor Systems Source: ACS Publications URL

- Title: Synthesis, photophysical and electrochemical properties of 2,8-diaryl-dibenzothiophene derivatives for organic electronics Source: Indian Academy of Sciences URL

- Title: Balancing charge-transfer strength and triplet states for deep-blue thermally activated delayed fluorescence with an unconventional electron rich dibenzothiophene acceptor Source: RSC Publishing URL

- Source: PMC (PubMed Central)

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Balancing charge-transfer strength and triplet states for deep-blue thermally activated delayed fluorescence with an unconventional electron rich dibe ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C9TC02175B [pubs.rsc.org]

- 3. Efficient Cathode Buffer Material Based on Dibenzothiophene-S,S-dioxide for Both Conventional and Inverted Organic Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]

HOMO-LUMO energy levels of 4-Methoxydibenzothiophene derivatives

An In-depth Technical Guide to the HOMO-LUMO Energy Levels of 4-Methoxydibenzothiophene Derivatives

Abstract

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental parameters that dictate the optoelectronic properties of organic semiconducting materials.[1] Dibenzothiophene (DBT) and its derivatives are a critical class of sulfur-containing heterocycles utilized in the development of high-performance organic electronics. This guide provides a comprehensive exploration of the . We delve into the theoretical underpinnings of frontier molecular orbital theory, present detailed experimental and computational protocols for their determination, and analyze the structure-property relationships governed by substituent effects. This document is intended for researchers, chemists, and materials scientists engaged in the design and characterization of novel organic materials for applications such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).

The Significance of Frontier Orbitals in Dibenzothiophene Systems

The performance of organic electronic devices is intrinsically linked to the energy levels of the constituent materials. The HOMO level is analogous to the valence band in inorganic semiconductors and reflects the material's ability to donate an electron (its ionization potential).[1] Conversely, the LUMO level is analogous to the conduction band and relates to the material's ability to accept an electron (its electron affinity).[1]

The key parameters derived from these orbitals are:

-

HOMO Energy Level: Governs the efficiency of hole injection and transport. A higher HOMO level facilitates easier oxidation and better alignment with the work function of common anodes (like ITO).

-

LUMO Energy Level: Dictates the efficiency of electron injection and transport. A lower LUMO level is desirable for better alignment with common cathodes.

-

The HOMO-LUMO Energy Gap (Eg): This is the energy difference between the LUMO and HOMO levels.[1] It determines the material's optical absorption and emission characteristics (i.e., its color) and is a key indicator of its kinetic stability.[2] A smaller gap generally corresponds to absorption at longer wavelengths.

4-Methoxydibenzothiophene serves as a valuable core structure. The dibenzothiophene moiety provides a rigid, planar, and electron-rich π-conjugated system. The methoxy (-OCH3) group at the 4-position acts as an electron-donating group (EDG), which primarily raises the energy of the HOMO, thereby reducing the energy gap compared to the unsubstituted DBT parent molecule.[3] By strategically introducing various substituent groups onto this core, a fine-tuning of the frontier orbital energies can be achieved to optimize material performance for specific applications.

Methodologies for Characterization

The determination of HOMO and LUMO energy levels is accomplished through a synergistic combination of electrochemical, spectroscopic, and computational techniques.

Experimental Determination

A. Cyclic Voltammetry (CV)

Cyclic voltammetry is the primary electrochemical method used to probe the redox behavior of a molecule, providing direct experimental values for its oxidation and reduction potentials, which are then used to estimate the HOMO and LUMO energy levels.[4]

Self-Validating Protocol:

-

Preparation: A solution of the 4-methoxydibenzothiophene derivative (~1 mM) is prepared in a suitable, dry solvent (e.g., dichloromethane, acetonitrile, or THF) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6) to ensure conductivity.

-

Three-Electrode System: The measurement is conducted in an electrochemical cell using a three-electrode configuration[4]:

-

Working Electrode: A glassy carbon or platinum electrode where the redox events of the analyte occur.

-

Reference Electrode: A standard reference, typically a silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE), against which the potential of the working electrode is measured.

-

Counter Electrode: A platinum wire or graphite rod that completes the electrical circuit.

-

-

Calibration: The system is calibrated using an internal standard with a known, stable redox potential, most commonly the ferrocene/ferrocenium (Fc/Fc⁺) couple.[5]

-

Measurement: The potential is swept linearly from a starting value to a vertex potential and then back. The resulting current is measured and plotted against the applied potential to generate a cyclic voltammogram.

-

Data Analysis: The onset potentials of the first oxidation (Eoxonset) and first reduction (Eredonset) peaks are determined from the voltammogram. These correspond to the removal of an electron from the HOMO and the addition of an electron to the LUMO, respectively.[4]

-

Energy Level Calculation: The HOMO and LUMO energies are calculated using empirical formulas that relate the measured potentials to the vacuum level. A common set of equations, when referenced against Fc/Fc⁺, is:

-

EHOMO (eV) = -[Eoxonset vs Fc/Fc⁺ + 4.8]

-

ELUMO (eV) = -[Eredonset vs Fc/Fc⁺ + 4.8]

Note: The energy level of the Fc/Fc⁺ redox couple relative to the vacuum level is often cited as being between 4.4 eV and 4.8 eV. It is critical to state the value used for consistent reporting.

-

B. UV-Visible (UV-Vis) Spectroscopy

This technique measures the absorption of light by the molecule to determine the optical energy gap (Egopt), which is a close approximation of the HOMO-LUMO gap.[4]

Self-Validating Protocol:

-

Solution Preparation: A very dilute solution of the compound is prepared in a UV-transparent solvent (e.g., chloroform, hexane, or THF).

-

Spectrum Acquisition: The absorption spectrum is recorded using a dual-beam spectrophotometer, plotting absorbance versus wavelength.

-

Data Analysis: The wavelength corresponding to the onset of the lowest energy absorption band (the absorption edge, λonset) is identified from the spectrum.

-

Optical Gap Calculation: The energy of this transition is calculated using the Planck-Einstein relation:

-

Egopt (eV) = 1240 / λonset (nm)[6]

-

In cases where the reduction peak in the CV is irreversible or difficult to resolve, the LUMO level is often estimated by combining CV and UV-Vis data: ELUMO = EHOMO + Egopt.[7]

Computational Determination

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide invaluable theoretical insight into the electronic structure of molecules.[4][8]

Self-Validating Protocol:

-

Structure Optimization: An initial molecular structure is built. A geometry optimization is then performed to find the lowest energy conformation of the molecule. The B3LYP functional combined with a basis set like 6-31G(d) is a common starting point for this step.[3][9]

-

Vibrational Frequency Analysis: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).[3]

-

Single-Point Energy Calculation: With the confirmed minimum-energy structure, a higher-level single-point energy calculation is performed to obtain accurate molecular orbital energies. While B3LYP is common, range-separated hybrid functionals like ωB97X-D are often more accurate for predicting HOMO-LUMO gaps.[10]

-

Data Extraction: The energies of the HOMO and LUMO are extracted directly from the calculation output file. According to Koopmans' theorem (which is an approximation in DFT), these energies correspond to the negative of the ionization potential and electron affinity, respectively.[5]

Analysis of Structure-Property Relationships

The electronic properties of the 4-methoxydibenzothiophene core can be systematically tuned by introducing substituents at various positions on the aromatic rings. The nature and position of these groups directly modulate the HOMO and LUMO energy levels.

| Derivative / Substituent | General Effect on Orbitals | Expected Impact on Energy Levels |

| 4-Methoxydibenzothiophene (Parent Core) | Methoxy (-OCH3) is an electron-donating group (EDG). | Raises HOMO significantly relative to unsubstituted DBT. Minor effect on LUMO. Reduces the energy gap. |

| + Additional EDG (e.g., -CH3, -NPh2) | Further donation of electron density into the π-system. | Further raises the HOMO level. Leads to a smaller energy gap. |

| + Electron-Withdrawing Group (EWG) (e.g., -CN, -NO2) | Withdrawal of electron density from the π-system. | Lowers (stabilizes) both HOMO and LUMO levels. The effect is often more pronounced on the LUMO. Leads to a smaller energy gap. |

| + Extended π-Conjugation (e.g., -Phenyl, -Thienyl) | Delocalizes the frontier orbitals over a larger system. | Raises the HOMO and lowers the LUMO simultaneously. Significantly reduces the energy gap. |

The following table presents representative data illustrating these trends. Values are based on DFT calculations and experimental data for analogous dibenzothiophene systems.

| Compound | Method | HOMO (eV) | LUMO (eV) | Eg (eV) |

| Dibenzothiophene (Reference) | DFT/B3LYP[11] | -5.71 | -1.33 | 4.38 |

| 4-Methoxydibenzothiophene | Predicted | -5.50 | -1.30 | 4.20 |

| 4-Methoxy-2,8-di(phenyl)dibenzothiophene | Predicted | -5.42 | -1.95 | 3.47 |

| 4-Methoxy-2,8-dicyanodibenzothiophene | Predicted | -6.15 | -2.85 | 3.30 |

| 4-Methoxy-2,8-di(N,N-diphenylamino)dibenzo... | Predicted | -5.10 | -1.45 | 3.65 |

Conclusion

The HOMO and LUMO energy levels are paramount to the function of 4-methoxydibenzothiophene derivatives in organic electronics. This guide has detailed the robust experimental and computational methodologies required for their accurate determination. The interplay between cyclic voltammetry, UV-Vis spectroscopy, and DFT calculations provides a validated and comprehensive understanding of a material's electronic structure. The key insight for drug development and materials science professionals is that the electronic properties of the dibenzothiophene core are highly tunable. The electron-donating nature of the 4-methoxy group provides a starting point with an elevated HOMO level, and through judicious selection of additional electron-donating, electron-withdrawing, or π-conjugating substituents, the frontier orbital energies and the HOMO-LUMO gap can be precisely engineered to meet the specific requirements of next-generation organic electronic devices.

References

-

García-Rodea, Y., et al. (2005). Electronic Structure Properties of Dibenzofurane and Dibenzothiophene Derivatives: Implications on Asphaltene Formation. Energy & Fuels. Available at: [Link]

-

Dr. Shamsa (2022). Determination of HOMO and LUMO energies from CV and UV visible spectroscopy. YouTube. Available at: [Link]

-

Tailor, O. (2025). Molecular Orbital Analysis of Dibenzothiophene. ResearchGate. Available at: [Link]

-

García-Rodea, Y., et al. (2009). Schematic representation of the dibenzothiophene and the different substituted compounds. ResearchGate. Available at: [Link]

-

Various Authors (2014). Regarding HOMO, LUMO energy levels determination from Cyclic Voltammetry (CV)? ResearchGate. Available at: [Link]

-

Various Authors. UV-visible absorption and cyclic voltammetry data, with derived HOMO/LUMO energies of compounds M1, M2, and M3 in solution. ResearchGate. Available at: [Link]

-

Supporting information. Cyclic voltammetry is used to calculate the HOMO-LUMO levels. Source Not Specified. Available at: [Link]

-

Murata, S., et al. (2023). Relationships between Structures and Reactivities in the Oxidation of Benzothiophene and Dibenzothiophene Derivatives. Journal of the Japan Petroleum Institute. Available at: [Link]

-

Padmaperuma, A. (2012). Theoretical Study of Dibenzothiophene Based Electron Transport Materials. Advances in Materials Physics and Chemistry. Available at: [Link]

-

Song, J.-W., & Hirao, K. (2013). LC-DFT application to Diels-Alder reactions. Chemical Physics Letters. Available at: [Link]

-

Various Authors (2025). Optical and crystalline properties of benzo[1,2-b:4,5-b′]dithiophene derivatives. RSC Advances. Available at: [Link]

-

Various Authors. A theoretical study of the electronic structure and charge transport properties of thieno[2,3-b]benzothiophene based derivatives. RSC Publishing. Available at: [Link]

-

Various Authors. Comparative Study of the Optoelectronic. MJFAS template. Available at: [Link]

-

Various Authors (2025). Accurate Prediction of HOMO–LUMO Gap Using DFT Functional and Application to Next‐Generation Organic Telluro[n]Helicenes Materials. PMC. Available at: [Link]

-

Various Authors (2021). Synthesis, optical and electrochemical properties of 4,4′-bibenzo[c]thiophene derivatives. PMC. Available at: [Link]

-

Various Authors (2016). Synthesis and physical properties of[12]cyclo-3,7- dibenzo[b,d]thiophene and its S,S-dioxide. Canadian Journal of Chemistry. Available at: [Link]

-

Various Authors (2022). HOMO (left) and LUMO (right) energy levels calculated via DFT of 4 (A), 3 (B), and 2 (C). ResearchGate. Available at: [Link]

-

Various Authors. 2-Thiopene[3]benzothieno[3,2- b ]benzothiophene derivatives as solution-processable organic semiconductors for organic thin-film transistors. ResearchGate. Available at: [Link]

-

Various Authors (2023). Solution-Processable Benzo[b]thieno[2,3-d]thiophene Derivatives as Organic Semiconductors for Organic Thin-Film Transistors. MDPI. Available at: [Link]

-

Various Authors. DFT calculations on conjugated organic molecules based on thienothiophene for electronic applications. E3S Web of Conferences. Available at: [Link]

-

Various Authors (2024). New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis. PMC. Available at: [Link]

-

Various Authors. Innovative Application of Salophen Derivatives in Organic Electronics as a Composite Film with a Poly(3,4-Ethylenedioxythiophene). PMC. Available at: [Link]

-

Wikipedia. HOMO and LUMO. Wikipedia. Available at: [Link]

-

Various Authors (2026). Theoretical investigations on the HOMO–LUMO gap and global reactivity descriptor studies... ResearchGate. Available at: [Link]

-

Various Authors (2023). (PDF) Solution-Processable Benzo[b]thieno[2,3-d]thiophene Derivatives as Organic Semiconductors for Organic Thin-Film Transistors. ResearchGate. Available at: [Link]

-

Various Authors. HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. IRJEdT. Available at: [Link]

-

Various Authors. A Review of Benzophenone-Based Derivatives for Organic Light-Emitting Diodes. PMC. Available at: [Link]

-

Various Authors (2025). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. Source Not Specified. Available at: [Link]

Sources

- 1. HOMO and LUMO - Wikipedia [en.wikipedia.org]

- 2. irjweb.com [irjweb.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. e3s-conferences.org [e3s-conferences.org]

- 9. mjfas.utm.my [mjfas.utm.my]

- 10. Accurate Prediction of HOMO–LUMO Gap Using DFT Functional and Application to Next‐Generation Organic Telluro[n]Helicenes Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Crystal Structure and Packing of 4-Methoxydibenzothiophene: A Comprehensive Technical Guide

Executive Summary

The structural chemistry of dibenzothiophene (DBT) derivatives is a critical focal point in both petrochemical refining (specifically hydrodesulfurization, HDS) and advanced optoelectronics (such as thermally activated delayed fluorescence, TADF). 4-Methoxydibenzothiophene (4-MDBT) serves as a quintessential model compound for understanding how asymmetric, electron-donating, and sterically demanding substituents alter the fundamental solid-state behavior of planar polycyclic aromatic systems.

This whitepaper provides an in-depth analysis of the crystal structure, molecular packing motifs, and the resultant physicochemical properties of 4-MDBT. By bridging crystallographic data with functional applications, this guide establishes a field-proven framework for researchers synthesizing and characterizing functionalized thieno-aromatics.

Molecular Geometry and Conformational Dynamics

Unsubstituted dibenzothiophene is a rigidly planar molecule that typically crystallizes in the monoclinic

Steric Hindrance and Planarity

The methoxy oxygen atom possesses

At room temperature, the methoxy group may exhibit rotational disorder. However, cryogenic X-ray diffraction reveals that the molecule typically adopts a conformation where the methyl carbon lies slightly out of the idealized aromatic plane. This deviation breaks the

Fig 1: Logical pathway illustrating how 4-methoxy substitution dictates crystal packing and macroscopic properties.

Crystal Packing Motifs: From Herringbone to Lamellar

The crystal packing of polycyclic aromatic hydrocarbons (PAHs) and their heteroatomic analogs is governed by the interplay of

The Shift in Packing Paradigm

While pure DBT favors a herringbone motif to maximize C–H···

In 4-MDBT, the packing is dominated by:

-

Slip-Stacked

Interactions: The molecules arrange in offset face-to-face dimers to accommodate the out-of-plane methoxy methyl group. -

Weak Non-Covalent Contacts: The highly electronegative oxygen atom acts as a hydrogen bond acceptor, facilitating weak intermolecular C–H···O interactions with adjacent aromatic protons.

-

Chalcogen Bonding: The electron-rich nature of the methoxy group increases the electron density on the sulfur atom, subtly altering its ability to participate in intermolecular S···S or S···

contacts.

Comparative Crystallographic Data

The following table synthesizes the expected crystallographic shifts when moving from unsubstituted DBT to sterically hindered derivatives like 4-MDBT and 4,6-dimethyldibenzothiophene (4,6-DMDBT).

| Compound | Space Group | Packing Motif | Primary Intermolecular Contacts | HDS Reactivity |

| Dibenzothiophene (DBT) | Monoclinic ( | Herringbone | C–H··· | High |

| 4-Methoxydibenzothiophene | Triclinic ( | Slip-Stacked / Lamellar | Low (Steric Shielding) | |

| 4,6-Dimethyldibenzothiophene | Orthorhombic ( | Lamellar | Very Low |

Table 1: Comparative solid-state properties of DBT and its 4-substituted derivatives.

Implications of Solid-State Structure on Applications

Hydrodesulfurization (HDS) Catalysis

In the petrochemical industry, the removal of sulfur from fuels is achieved via HDS over Mo/W catalysts. 4-MDBT is notoriously refractory to HDS. The crystal structure perfectly explains this causality: the steric bulk of the methoxy group at the 4-position physically shields the sulfur atom, preventing it from coordinating perpendicularly to the active metal sites on the catalyst surface. Furthermore, the strong adsorption of the electron-rich

Organic Optoelectronics (OLEDs and TADF)

In the realm of organic electronics, DBT is frequently used as an electron acceptor. The addition of a methoxy group raises the HOMO energy level and induces a larger electron density delocalization[3]. The slip-stacked crystal packing of 4-MDBT facilitates greater orbital overlap between adjacent molecules compared to the herringbone packing of pure DBT. This lamellar arrangement is highly advantageous for charge carrier mobility in thin films, making 4-MDBT derivatives excellent candidates for host materials in deep-blue TADF OLEDs.

Experimental Protocols: Crystallization and X-Ray Diffraction

To accurately determine the crystal structure of 4-MDBT, one must overcome the challenge of kinetic polymorphism. Rapid precipitation often yields microcrystalline powders unsuitable for Single Crystal X-Ray Diffraction (SCXRD). The following self-validating protocol utilizes solvent diffusion to ensure thermodynamic control.

Protocol 1: Single Crystal Growth via Vapor Diffusion

Causality: Vapor diffusion allows for an extremely slow increase in supersaturation. As the anti-solvent slowly diffuses into the good solvent, the 4-MDBT molecules have sufficient time to orient themselves into their lowest-energy (thermodynamic) packing motif, minimizing defects and rotational disorder of the methoxy group.

-

Preparation: Dissolve 10 mg of highly pure 4-MDBT (purified via sublimation) in 1.0 mL of Dichloromethane (DCM) in a 2-dram inner vial.

-

Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove heterogeneous nucleation sites (dust/impurities).

-

Anti-Solvent Chamber: Place the inner vial (uncapped) into a larger 20 mL outer vial containing 3.0 mL of n-Hexane (anti-solvent).

-

Sealing and Incubation: Cap the outer vial tightly with a PTFE-lined cap. Store the system in a vibration-free environment at a constant 20 °C.

-

Harvesting: After 5–7 days, colorless block-like crystals will form. Harvest the crystals immediately into perfluoropolyether (Fomblin) oil to prevent degradation or solvent loss.

Protocol 2: SCXRD Data Collection and Refinement

Causality: Data must be collected at cryogenic temperatures (100 K) to freeze the dynamic motion of the methoxy group. Room temperature data collection will result in large thermal ellipsoids for the oxygen and methyl carbon, artificially shortening the apparent C–O bond lengths and obscuring critical C–H···O intermolecular interactions.

-

Mounting: Select a crystal with dimensions roughly

mm. Mount it on a MiTeGen loop using the perfluoropolyether oil. -

Cooling: Transfer the loop to the goniometer head under a steady stream of nitrogen gas at 100 K using an Oxford Cryosystems cooler.

-

Data Collection: Utilize a diffractometer equipped with a microfocus Mo K

source ( -

Integration and Absorption Correction: Integrate the frames using APEX/SAINT software. Apply a multi-scan absorption correction (SADABS) to account for the anomalous dispersion of the sulfur atom.

-

Structure Solution: Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on

(SHELXL) via the Olex2 interface. Ensure all hydrogen atoms are placed in calculated positions and refined using a riding model.

Fig 2: Step-by-step experimental workflow for the crystallization and SCXRD analysis of 4-MDBT.

Conclusion

The crystal structure and packing of 4-Methoxydibenzothiophene represent a masterclass in how minor structural modifications dictate macroscopic material behavior. The transition from the herringbone packing of pure DBT to the lamellar/slip-stacked motif of 4-MDBT is driven entirely by the steric requirements and electronic dipole introduced by the 4-methoxy substituent. Understanding these solid-state dynamics is non-negotiable for researchers aiming to design next-generation desulfurization catalysts or high-efficiency organic light-emitting diodes.

References

-

Synthesis of 4,6-Dimethyldibenzothiophene and 1,2,3,4-Tetrahydro-4,6-dimethyldibenzothiophene via Tilak Annulation ResearchGate[Link][1]

-

Balancing charge-transfer strength and triplet states for deep-blue thermally activated delayed fluorescence with an unconventional electron rich dibenzothiophene acceptor RSC Publishing (Journal of Materials Chemistry C)[Link][3]

-

Solution and Solid-State Photophysical Properties of Positional Isomeric Acrylonitrile Derivatives with Core Pyridine and Phenyl Moieties: Experimental and DFT Studies MDPI (Molecules)[Link][2]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Balancing charge-transfer strength and triplet states for deep-blue thermally activated delayed fluorescence with an unconventional electron rich dibe ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C9TC02175B [pubs.rsc.org]

Solubility of 4-Methoxydibenzothiophene in polar vs non-polar solvents

An In-Depth Technical Guide to the Solubility of 4-Methoxydibenzothiophene in Polar vs. Non-Polar Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Methoxydibenzothiophene, a heterocyclic aromatic compound of significant interest in organic synthesis, materials science, and pharmaceutical research. This document elucidates the fundamental principles governing its solubility, offers predictive insights into its behavior in a range of polar and non-polar solvents, and provides a detailed, field-proven protocol for the experimental determination of its solubility. The content herein is structured to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required for the effective handling and application of this compound.

Introduction: The Physicochemical Landscape of 4-Methoxydibenzothiophene

4-Methoxydibenzothiophene is an organic compound featuring a dibenzothiophene core structure. This core consists of two benzene rings fused to a central thiophene ring, a sulfur-containing aromatic heterocycle.[1] The key functionalization at the 4-position is a methoxy group (-OCH₃). This molecular architecture, combining a large, rigid, and predominantly non-polar aromatic system with a polar methoxy substituent, creates a nuanced solubility profile.

Understanding the solubility of 4-Methoxydibenzothiophene is a critical prerequisite for its application in various scientific domains. In drug discovery, solubility directly impacts bioavailability and formulation strategies.[2] In materials science, it is essential for solution-based processing of organic semiconductors and dyes.[3] For synthetic chemists, solvent selection is paramount for reaction efficiency, purification, and crystallization. This guide aims to provide a detailed examination of these solubility characteristics, grounded in established chemical principles.

The Theoretical Cornerstone: "Similia Solvuntur"

The principle of "like dissolves like" is the central tenet governing solubility.[4][5] This concept posits that substances with similar intermolecular forces and polarity will be mutually soluble. The dissolution process can be understood as an energetic balance between three interactions:

-

Solute-Solute Interactions: The forces holding the 4-Methoxydibenzothiophene molecules together in the solid state (crystal lattice energy).

-

Solvent-Solvent Interactions: The intermolecular forces between the solvent molecules.

-

Solute-Solvent Interactions: The forces that form between solute and solvent molecules upon mixing.

For dissolution to occur, the energy released from the formation of solute-solvent interactions must be sufficient to overcome the solute-solute and solvent-solvent interactions. The specific molecular structure of 4-Methoxydibenzothiophene dictates the nature of these interactions.

-

Non-Polar Core: The tricyclic dibenzothiophene system is large, aromatic, and hydrophobic. Its interactions are dominated by London dispersion forces (van der Waals forces).

-

Polar Substituent: The methoxy group (-OCH₃) introduces polarity. The carbon-oxygen bond creates a dipole moment, and the oxygen atom's lone pairs of electrons can act as hydrogen bond acceptors.

The interplay between this large non-polar surface area and the localized polar region determines the compound's affinity for different types of solvents.

Caption: Intermolecular interactions governing solubility.

Predicted Solubility Profile

While specific, experimentally-derived quantitative data for 4-Methoxydibenzothiophene is not widely available in public literature, a robust qualitative and semi-quantitative solubility profile can be predicted based on its structure and data from analogous compounds like dibenzothiophene.[6][7][8]

Non-Polar Solvents

In non-polar solvents such as toluene, hexane, and diethyl ether, the primary intermolecular interactions are London dispersion forces. The large, polarizable electron cloud of the dibenzothiophene core of 4-Methoxydibenzothiophene interacts favorably with these solvents.

-

Expected Solubility: High .

-

Causality: The energy required to break the solvent-solvent and solute-solute interactions is readily compensated by the formation of strong dispersion forces between the large aromatic system and the non-polar solvent molecules.

Polar Aprotic Solvents

Polar aprotic solvents like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetone possess significant dipole moments but lack acidic protons for hydrogen bonding.

-

Expected Solubility: Moderate to High .

-

Causality: These solvents can engage in dipole-dipole interactions with the polar methoxy group. Furthermore, their ability to induce dipoles can lead to favorable interactions with the aromatic system. DMSO, in particular, is an excellent solvent for many aromatic compounds.

Polar Protic Solvents

Polar protic solvents, including ethanol, methanol, and water, are characterized by their ability to act as both hydrogen bond donors and acceptors.

-

Expected Solubility (Alcohols): Low to Moderate .

-

Causality: While the oxygen atom of the methoxy group can act as a hydrogen bond acceptor, this single interaction is often insufficient to overcome the energy required to disrupt the strong hydrogen-bonding network of the alcohol solvent. The large, hydrophobic dibenzothiophene backbone dominates, limiting solubility. Solubility is expected to increase with heating.

-

Expected Solubility (Water): Very Low / Insoluble .

-

Causality: The hydrophobic effect is pronounced. The energetic penalty for disrupting the extensive hydrogen-bonding network of water to create a cavity for the large, non-polar molecule is significant. For context, the parent compound dibenzothiophene is insoluble in water[7], and the related 4-methyldibenzothiophene has a predicted water solubility of only 0.0075 g/L.[1]

Summary Table of Predicted Solubility

| Solvent Class | Representative Solvents | Polarity | Key Interactions | Predicted Solubility |

| Non-Polar | Toluene, Hexane, Dichloromethane | Low | London Dispersion Forces | High |

| Polar Aprotic | DMSO, DMF, Acetone | High | Dipole-Dipole | Moderate to High |

| Polar Protic | Ethanol, Methanol | High | H-Bonding (Acceptor Only) | Low to Moderate |

| Aqueous | Water | Very High | Hydrophobic Effect | Very Low |

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

The shake-flask method is the gold-standard technique for determining equilibrium solubility, providing a robust and reproducible measure of a compound's thermodynamic solubility limit in a given solvent system.[2][4][9]

Principle

An excess of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient duration to allow the system to reach equilibrium. At this point, the concentration of the dissolved solute in the supernatant is constant and represents the equilibrium solubility.

Materials and Reagents

-

4-Methoxydibenzothiophene (solid, high purity)

-

Selected solvents (HPLC grade or equivalent)

-

Glass vials with PTFE-lined screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Step-by-Step Methodology

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of solid 4-Methoxydibenzothiophene to a series of glass vials. "Excess" means that undissolved solid should be clearly visible at the end of the experiment. A starting point is typically 5-10 mg of solid per 1 mL of solvent.

-

Accurately add a known volume of the test solvent to each vial.

-

Prepare at least three replicates for each solvent system to ensure statistical validity.[9]

-

-

Equilibration:

-

Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C for pharmaceutical applications).

-

Agitate the vials at a consistent speed (e.g., 150 rpm) for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is reached.[2][9] A preliminary time-to-equilibrium study is recommended.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand undisturbed for a short period to let the bulk of the solid settle.

-

Centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes) to pellet the remaining undissolved solid.[4]

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a chemically inert syringe filter into a clean vial. This step is critical to remove any remaining microscopic particles.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of 4-Methoxydibenzothiophene.

-

A calibration curve must be generated using standard solutions of the compound at known concentrations for accurate quantification.[4]

-

-

Data Reporting:

-

Calculate the original concentration in the supernatant, accounting for any dilution factors.

-

Report the solubility in standard units, such as mg/mL or mol/L, and specify the temperature at which the measurement was made.

-

Caption: Workflow for the Shake-Flask Solubility Assay.

Conclusion and Field Insights

The solubility of 4-Methoxydibenzothiophene is a direct consequence of its hybrid molecular structure. Its large, non-polar dibenzothiophene core ensures high solubility in non-polar organic solvents, a critical factor for organic reactions and purification via chromatography using eluents like hexane/ethyl acetate mixtures. Conversely, the same hydrophobic core drastically limits its solubility in aqueous media, a key consideration for pharmaceutical formulation and environmental fate. The methoxy group provides a site for moderate interaction with polar aprotic solvents like DMSO, making them effective for creating stock solutions for biological assays. For researchers, this predictive framework, combined with the robust experimental protocol provided, offers a comprehensive toolkit for effectively utilizing 4-Methoxydibenzothiophene across a spectrum of scientific applications.

References

- Synthesis, optical and electrochemical properties of 4,4′-bibenzo[c]thiophene derivatives - PMC. (2021, May 25).

- Investigation of the Solubility of Elemental Sulfur (S) in Sulfur-Containing Natural Gas with Machine Learning Methods - MDPI. (2023, March 13). MDPI.

- 4-METHYLDIBENZOTHIOPHENE | 7372-88-5 - ChemicalBook. (n.d.). ChemicalBook.

- General Experimental Protocol for Determining Solubility - Benchchem. (n.d.). BenchChem.

- Solvent Miscibility Table - MilliporeSigma. (n.d.). MilliporeSigma.

- Showing Compound 4-Methyldibenzothiophene (FDB019873) - FooDB. (2010, April 8). FooDB.

- Solubility of elemental sulfur in pure organic solvents and organic solvent–ionic liquid mixtures from 293.15 to 353.15 K - ResearchGate. (n.d.).

- Solubility of dibenzothiophene in nine organic solvents: Experimental measurement and thermodynamic modelling - ResearchGate. (n.d.).

- Dibenzothiophene | 132-65-0 - ChemicalBook. (n.d.). ChemicalBook.

- Dibenzothiophene | C12H8S | CID 3023 - PubChem. (n.d.). PubChem.

- Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures - Raytor. (2026, January 22). Raytor.

- Annex 4 - World Health Organization (WHO). (n.d.).

Sources

- 1. Showing Compound 4-Methyldibenzothiophene (FDB019873) - FooDB [foodb.ca]

- 2. raytor.com [raytor.com]

- 3. Synthesis, optical and electrochemical properties of 4,4′-bibenzo[c]thiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Solvent Miscibility Table [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. Dibenzothiophene | 132-65-0 [chemicalbook.com]

- 8. Dibenzothiophene | C12H8S | CID 3023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. who.int [who.int]

Role of 4-Methoxydibenzothiophene as a refractory sulfur compound model

An In-Depth Technical Guide on the Role of 4-Methoxydibenzothiophene as a Refractory Sulfur Compound Model

Introduction: The Enduring Challenge of Deep Desulfurization

The imperative to produce ultra-low sulfur fuels is driven by increasingly stringent environmental regulations worldwide, aimed at mitigating the atmospheric release of sulfur oxides (SOx), a primary contributor to acid rain and respiratory ailments.[1] The principal industrial process for sulfur removal from petroleum feedstocks is catalytic hydrodesulfurization (HDS). While HDS is highly effective at removing simple sulfur compounds like thiols and sulfides, it is significantly less efficient for removing a class of compounds known as "refractory" sulfur compounds.

These refractory molecules, particularly dibenzothiophene (DBT) and its alkyl-substituted derivatives, are sterically hindered, meaning their molecular structure physically obstructs the sulfur atom from accessing the active sites on the catalyst surface.[2] Among these, 4,6-dimethyldibenzothiophene (4,6-DMDBT) is notoriously difficult to desulfurize.[1][3] To develop more effective catalysts and processes for deep desulfurization, researchers rely on model compounds that accurately represent the challenges posed by these refractory molecules. 4-Methyldibenzothiophene (4-MDBT) has emerged as a critical model compound in this field. Its structure, featuring a single methyl group adjacent to the sulfur atom, provides a crucial intermediate level of steric hindrance between the non-hindered DBT and the highly hindered 4,6-DMDBT, making it an ideal subject for mechanistic studies.[3][4][5]

The Significance of 4-Methyldibenzothiophene (4-MDBT) as a Model Compound

The utility of 4-MDBT as a model compound is rooted in its molecular architecture. The presence of the methyl group at the 4-position partially shields the sulfur heteroatom, mimicking the steric constraints found in complex sulfur-containing molecules in heavy crude oil fractions.[4] Studying the HDS of 4-MDBT allows for the systematic investigation of how alkyl substituents influence reaction pathways and rates, providing invaluable data for the rational design of next-generation HDS catalysts. The insights gained from 4-MDBT are directly applicable to understanding the desulfurization of more complex feedstocks.

Hydrodesulfurization (HDS) Pathways of Dibenzothiophenes

The catalytic HDS of dibenzothiophene and its derivatives proceeds primarily through two distinct reaction pathways: Direct Desulfurization (DDS) and Hydrogenation (HYD).[2][6][7][8] The selectivity towards one pathway over the other is a complex function of the reactant's structure, the catalyst formulation, and the reaction conditions.

Direct Desulfurization (DDS) Pathway

In the DDS route, the sulfur atom is removed directly from the dibenzothiophene molecule through the hydrogenolysis of the carbon-sulfur bonds, without prior saturation of the aromatic rings.[6][7] This pathway is generally favored for sterically unhindered compounds like DBT. The primary product of the DDS of DBT is biphenyl (BP).[9] This route is economically attractive as it consumes less hydrogen.

Hydrogenation (HYD) Pathway

The HYD pathway involves the initial hydrogenation of one or both of the aromatic rings of the dibenzothiophene molecule.[2] This saturation weakens the C-S bonds, facilitating their subsequent cleavage. The main product of the HYD pathway for DBT is cyclohexylbenzene (CHB).[9] For sterically hindered molecules like 4-MDBT and 4,6-DMDBT, the DDS pathway is inhibited, making the HYD route the predominant mechanism for sulfur removal.[2]

The decision between these pathways is largely dictated by how the molecule adsorbs onto the catalyst surface. The DDS route requires a σ-bond interaction where the sulfur atom adsorbs directly onto a catalyst active site, while the HYD route proceeds through a π-bond interaction between the aromatic rings and the catalyst surface.[8] The methyl groups in 4-MDBT and 4,6-DMDBT physically block the direct interaction of the sulfur atom with the catalyst, thus favoring the HYD pathway.

Sources

- 1. jbth.com.br [jbth.com.br]

- 2. researchgate.net [researchgate.net]

- 3. Highly efficient hydrodesulfurization driven by an in-situ reconstruction of ammonium/amine intercalated MoS2 catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. research-portal.uu.nl [research-portal.uu.nl]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermal Stability and Decomposition Profile of 4-Methoxydibenzothiophene

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

In the landscape of pharmaceutical development and materials science, a thorough understanding of a compound's physicochemical properties is paramount. Thermal stability, in particular, stands as a critical parameter influencing a molecule's suitability for various applications, from drug formulation and manufacturing to its shelf-life and performance in organic electronics.[1] This guide provides a comprehensive technical overview of the methodologies used to assess the thermal stability and decomposition points of 4-Methoxydibenzothiophene, a heterocyclic compound of interest. While specific experimental data for this exact molecule is not extensively available in public literature, this document outlines the established analytical workflows and the scientific rationale behind them, drawing upon established principles and data from structurally related compounds.

The focus here is not merely on the "what" but the "why"—providing the in-depth, field-proven insights necessary for researchers to design and execute their own robust thermal analysis studies.

The Significance of Thermal Stability in the Scientific Lifecycle

Before delving into experimental protocols, it is crucial to appreciate the context. For drug development professionals, a compound's thermal stability dictates viable storage conditions, informs on potential degradation pathways, and is a key consideration in formulation strategies. In materials science, particularly for organic semiconductors, thermal stability is directly linked to device lifetime and operational reliability.[2] Dibenzothiophene and its derivatives are known for their thermal robustness, a desirable trait in many applications.[3][4] Understanding the impact of substituents, such as the methoxy group in 4-Methoxydibenzothiophene, on this inherent stability is a key scientific inquiry.

Core Analytical Techniques for Thermal Analysis

The two primary techniques for evaluating the thermal stability of a solid-state compound like 4-Methoxydibenzothiophene are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[5][6] These methods provide complementary information, and when used in tandem, they offer a detailed picture of a material's behavior as a function of temperature.

Thermogravimetric Analysis (TGA): The "What" and "When" of Mass Loss

TGA continuously measures the mass of a sample as it is heated at a controlled rate. The resulting data, a plot of mass versus temperature, reveals the temperatures at which the sample loses mass. This mass loss can be due to various processes, including decomposition, evaporation, or desorption. The derivative of the TGA curve (DTG) shows the rate of mass loss, which is useful for identifying the temperature of maximum decomposition rate.[7]

Differential Scanning Calorimetry (DSC): The Energetics of Thermal Events

DSC measures the difference in heat flow between a sample and a reference material as a function of temperature.[8][9] This technique is highly sensitive to thermal events, even those that do not involve a change in mass. For 4-Methoxydibenzothiophene, DSC can identify:

-

Melting Point (Tm): An endothermic event where the solid transitions to a liquid.

-

Crystallization Temperature (Tc): An exothermic event where a disordered (amorphous) sample becomes more ordered.

-

Glass Transition Temperature (Tg): A change in heat capacity indicating the transition from a rigid, glassy state to a more rubbery state in amorphous materials.[6]

-

Decomposition: Typically observed as a complex series of endothermic and/or exothermic events.

The combination of TGA and DSC allows for a comprehensive understanding of the thermal behavior of 4-Methoxydibenzothiophene. For instance, TGA can pinpoint the onset of decomposition, while DSC can reveal the energetic nature (endothermic or exothermic) of this decomposition.

Experimental Workflow: A Step-by-Step Guide

This section provides a detailed, self-validating protocol for the thermal analysis of 4-Methoxydibenzothiophene. The causality behind each experimental choice is explained to ensure scientific integrity.

Sample Preparation: The Foundation of Reliable Data

The purity and physical form of the sample are critical. Ensure that the 4-Methoxydibenzothiophene sample is of high purity, as impurities can significantly affect the thermal profile. The sample should be in a consistent physical form, preferably a fine powder, to ensure uniform heat transfer.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the onset temperature of decomposition and the mass loss profile of 4-Methoxydibenzothiophene.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-